molecular formula C10H17F2NO2 B8454479 (R)-tert-butyl 3,3-difluorocyclopentylcarbamate

(R)-tert-butyl 3,3-difluorocyclopentylcarbamate

Cat. No. B8454479
M. Wt: 221.24 g/mol
InChI Key: SCXQXMBCRMLPGO-SSDOTTSWSA-N
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Patent
US08785429B2

Procedure details

A mixture of tert-butyl 3,3-difluorocyclopentylcarbamate and DCM/TFA (50%, 7 mL) was stirred at 25° C. for 30 min. The reaction mixture was concentrated down and dried in vacuo to afford the title compound as an orange semi-solid, TFA salt (0.51 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 1.69-1.88 (m, 1 H) 2.00-2.22 (m, 3 H) 2.22-2.38 (m, 1 H) 2.56 (d, J=6.32 Hz, 1 H) 3.71 (d, J=5.31 Hz, 1 H) 8.20 (br. s., 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:15])[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3]1.C(Cl)Cl.[C:19]([OH:25])([C:21]([F:24])([F:23])[F:22])=[O:20]>>[F:1][C:2]1([F:15])[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1.[C:19]([OH:25])([C:21]([F:24])([F:23])[F:22])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC(CC1)NC(OC(C)(C)C)=O)F
Name
DCM TFA
Quantity
7 mL
Type
reactant
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1(CC(CC1)N)F
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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